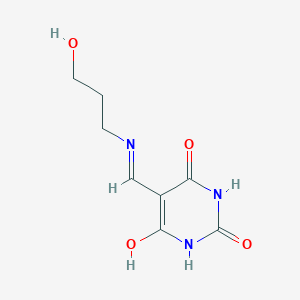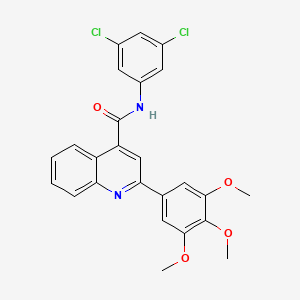
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione, also known as HHPD, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has also been shown to have neuroprotective effects, including the improvement of cognitive function and the prevention of neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit key enzymes and signaling pathways, and its neuroprotective effects. The limitations of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include the variability in yield and purity depending on the synthesis method used, and the need for further studies to fully understand its mechanism of action and safety profile.
Future Directions
For research on 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione include the exploration of its potential therapeutic applications in other diseases, the optimization of its synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its safety profile in preclinical and clinical studies. Additionally, the development of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesis Methods
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been synthesized using different methods, including the reaction of uracil with 3-aminopropyl alcohol and formaldehyde, and the reaction of uracil with 3-chloropropionaldehyde and sodium borohydride. The yield and purity of the synthesized compound vary depending on the method used.
Scientific Research Applications
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-3-1-2-9-4-5-6(13)10-8(15)11-7(5)14/h4,12H,1-3H2,(H3,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCENCXKCNLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)